molecular formula C25H20ClN3 B6509345 8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-12-0

8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509345
CAS No.: 901268-12-0
M. Wt: 397.9 g/mol
InChI Key: CZFSDWULUYPPFZ-UHFFFAOYSA-N
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Description

8-Chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted at positions 1, 3, and 6. The 4-methylphenyl group at position 1 and 4-ethylphenyl group at position 3 contribute to its lipophilic character, while the chlorine atom at position 8 modulates electronic properties. This compound is part of a broader class of pyrazoloquinolines investigated for pharmaceutical applications, particularly anti-inflammatory activity .

Properties

IUPAC Name

8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3/c1-3-17-6-8-18(9-7-17)24-22-15-27-23-13-10-19(26)14-21(23)25(22)29(28-24)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFSDWULUYPPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a derivative of pyrazoloquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is C24H22ClN3C_{24}H_{22}ClN_3, with a molecular weight of approximately 411.94 g/mol. The structure features a chlorinated pyrazoloquinoline core, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chloro and ethyl groups enhances its binding affinity and specificity towards these targets.

Anticancer Activity

Research has indicated that compounds within the pyrazoloquinoline class exhibit potential anticancer properties. For example, studies have shown that related compounds can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways, which are crucial in cancer progression.

Antimicrobial Properties

In addition to anticancer effects, pyrazoloquinolines have demonstrated antimicrobial activity against various pathogens. The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Study 1: Anticancer Efficacy

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrazoloquinolines against Staphylococcus aureus. The study found that the compound exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics. This suggests potential as an alternative therapeutic agent for resistant bacterial strains .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessMechanism of ActionReference
AnticancerSignificant (IC50 < 10 µM)Induces apoptosis via mitochondrial pathway
AntimicrobialEffective (MIC < 32 µg/mL)Disruption of bacterial cell wall synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazoloquinoline Derivatives

Structural Analogues and Substituent Effects

Pyrazoloquinolines exhibit diverse biological activities depending on substitution patterns. Below is a comparison of key analogues:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities References
Target Compound 8-Cl, 3-(4-EtPh), 1-(4-MePh) 412.9 g/mol High lipophilicity; potential anti-inflammatory activity (theoretical)
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-NH₂, 4-(4-OHPhNH) ~350 g/mol IC₅₀ = 0.8 µM (NO inhibition); inhibits iNOS/COX-2
1-(4-ClPh)-7-(CF₃)-3-(4-MePh)-1H-pyrazolo[4,3-c]quinoline (C350-0277) 7-CF₃, 1-(4-ClPh), 3-(4-MePh) 447.8 g/mol Enhanced electron-withdrawing effects; screening candidate
8-Ethoxy-3-(4-FPh)-1H-pyrazolo[4,3-c]quinoline 8-OEt, 3-(4-FPh) 307.3 g/mol Reduced steric bulk; improved solubility
1-(4-ClPh)-7,8-diF-3-(4-MePh)-1H-pyrazolo[4,3-c]quinoline (C350-0327) 7,8-diF, 1-(4-ClPh), 3-(4-MePh) 413.8 g/mol Halogen-rich; potential CNS activity

Key Observations:

  • Lipophilicity: The target compound’s 4-ethylphenyl and 4-methylphenyl groups increase logP compared to polar derivatives like 2i (hydroxyl and amino groups) .
  • Electronic Effects: Chlorine at position 8 provides moderate electron-withdrawing effects, whereas trifluoromethyl (C350-0277) and ethoxy () groups induce stronger electronic perturbations .
  • Bioactivity: Amino/hydroxyl-substituted derivatives (e.g., 2i) show potent anti-inflammatory activity (IC₅₀ < 1 µM), while halogenated analogues (e.g., C350-0327) may prioritize metabolic stability over potency .

Pharmacological Profile

  • Anti-Inflammatory Potential: Chlorine and aryl groups may weakly inhibit NO production, though less effectively than amino/hydroxyl derivatives like 2i .
  • Thermal/Optical Properties: Compared to fluorine-substituted analogues (), chlorine’s larger atomic radius may reduce melting points and alter UV absorption.

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